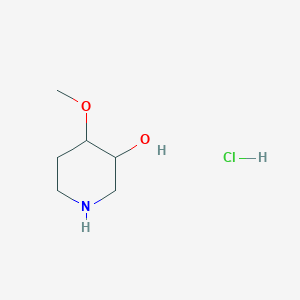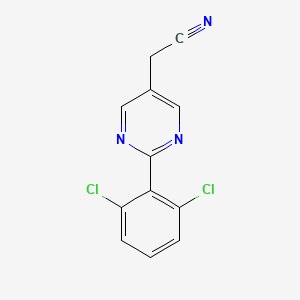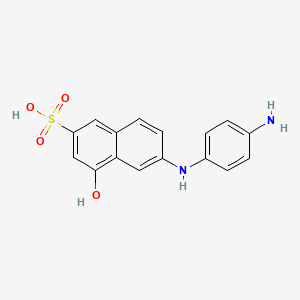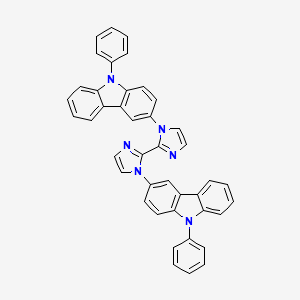
1,1'-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1'H-2,2'-biimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a biimidazole core flanked by two phenyl-carbazole moieties, making it a versatile molecule in various fields such as organic electronics, photonics, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole typically involves multi-step reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, a reaction involving 4-(9-phenyl-9H-carbazol-3-yl)aniline and 4-iodobiphenyl in the presence of tris-(dibenzylideneacetone)dipalladium, tri-tert-butyl phosphine, and sodium t-butanolate in toluene under an inert atmosphere can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of 1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole involves its interaction with specific molecular targets and pathways. Its unique structure allows it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with proteins or nucleic acids, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another compound with a carbazole core, used in similar applications.
9-(3-Bromophenyl)-9H-carbazole: Known for its use as a fluorescent dye and in organic synthesis.
Uniqueness
1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole stands out due to its biimidazole core, which imparts unique electronic properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
Eigenschaften
Molekularformel |
C42H28N6 |
|---|---|
Molekulargewicht |
616.7 g/mol |
IUPAC-Name |
9-phenyl-3-[2-[1-(9-phenylcarbazol-3-yl)imidazol-2-yl]imidazol-1-yl]carbazole |
InChI |
InChI=1S/C42H28N6/c1-3-11-29(12-4-1)47-37-17-9-7-15-33(37)35-27-31(19-21-39(35)47)45-25-23-43-41(45)42-44-24-26-46(42)32-20-22-40-36(28-32)34-16-8-10-18-38(34)48(40)30-13-5-2-6-14-30/h1-28H |
InChI-Schlüssel |
QALSNBXOUKITSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C=CN=C4C5=NC=CN5C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





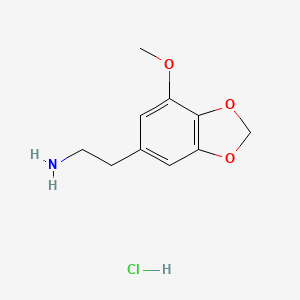
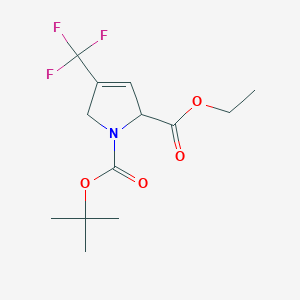
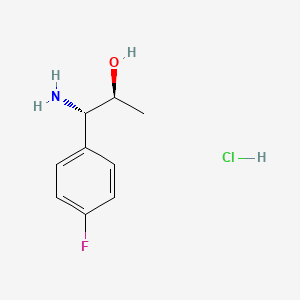
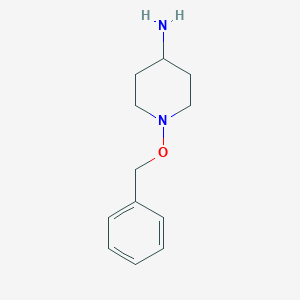
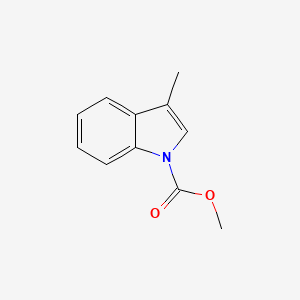
![(2S,3S,4R,5R,6S)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14035276.png)

